molecular formula C24H25NO3 B11383140 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B11383140
M. Wt: 375.5 g/mol
InChI Key: IDHNMSFQDZEDOO-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromenone core substituted with a benzylpiperidine moiety, which may impart unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 4-benzylpiperidine with an appropriate electrophile, such as an acyl chloride or anhydride, to form the desired amide linkage.

    Final Coupling: The final step involves coupling the benzylpiperidine derivative with the chromenone core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromenone core can yield the corresponding alcohol.

    Substitution: The benzylpiperidine moiety can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylpiperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit activity against various biological targets due to its chromenone core and benzylpiperidine moiety. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Chromenones are known for their anti-inflammatory, antioxidant, and anticancer properties. The benzylpiperidine group could further enhance these activities or introduce new pharmacological effects.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its unique structure might also make it a candidate for use in materials science or as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one would depend on its specific biological target. Generally, chromenones can interact with various enzymes and receptors, modulating their activity. The benzylpiperidine moiety might enhance binding affinity or selectivity towards certain targets, such as neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-phenylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of a benzyl group.

    2-[(4-methylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one: Similar structure but with a methyl group instead of a benzyl group.

    2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-quinolin-4-one: Similar structure but with a quinolinone core instead of a chromenone core.

Uniqueness

The uniqueness of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one lies in its specific combination of a chromenone core with a benzylpiperidine moiety. This combination may confer unique biological activities and pharmacological properties not observed in similar compounds.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C24H25NO3/c1-16-12-20-21(26)15-23(28-22(20)13-17(16)2)24(27)25-10-8-19(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15,19H,8-11,14H2,1-2H3

InChI Key

IDHNMSFQDZEDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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